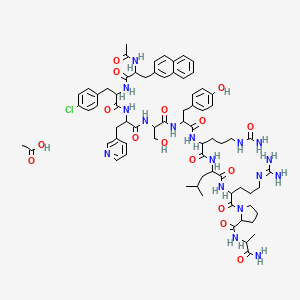
SB-075 acetate;NS-75A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetrorelix is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist. It is primarily used in assisted reproduction to inhibit premature luteinizing hormone surges, which can lead to premature ovulation . By blocking the action of GnRH on the pituitary gland, cetrorelix effectively suppresses the production and action of luteinizing hormone and follicle-stimulating hormone .
Preparation Methods
Cetrorelix is synthesized using solid-phase peptide synthesis (SPPS). The process begins with Fmoc-Linker-MBHA-Resin as the starting material, which is sequentially coupled with amino acids protected by Fmoc groups . The synthesis involves the use of condensing agents such as HBTU/HOBT or DIC/HOBT. After the peptide chain is assembled, acetylation is performed, followed by the removal of protecting groups and cleavage from the resin. The resulting cetrorelix acetate is then purified using chromatographic techniques .
Chemical Reactions Analysis
Cetrorelix undergoes various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues in the peptide chain.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
Cetrorelix has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in regulating reproductive hormones.
Medicine: Employed in assisted reproductive technologies to prevent premature ovulation.
Industry: Utilized in the development of new peptide-based therapeutics and diagnostic tools.
Mechanism of Action
Cetrorelix exerts its effects by binding to the gonadotropin-releasing hormone receptor on pituitary cells. This binding inhibits the release of gonadotropins, specifically luteinizing hormone and follicle-stimulating hormone, in a dose-dependent manner . By preventing the action of GnRH, cetrorelix effectively controls the hormonal environment necessary for assisted reproduction .
Comparison with Similar Compounds
Cetrorelix is compared with other GnRH antagonists such as ganirelix and abarelix. While all these compounds function by inhibiting GnRH, cetrorelix is unique due to its specific amino acid sequence and its high affinity for the GnRH receptor . This results in a more effective suppression of gonadotropin release. Other similar compounds include antarelix and iturelix, which also share structural similarities but differ in their pharmacokinetic profiles and clinical applications .
Cetrorelix stands out for its efficacy and safety profile, making it a preferred choice in assisted reproductive technologies and other medical applications.
Properties
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide;acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H92ClN17O14.C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEFLCOCAHJBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H96ClN17O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1491.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate](/img/structure/B13393326.png)
![2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13393338.png)
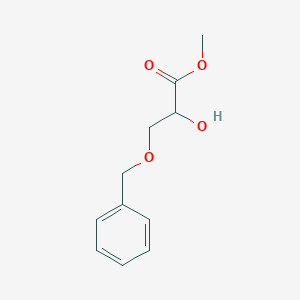
![4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B13393349.png)

![4-[5-(3,4-Dihydroxyphenyl)-4,5-dihydroxypent-1-ynyl]benzene-1,2-diol](/img/structure/B13393369.png)
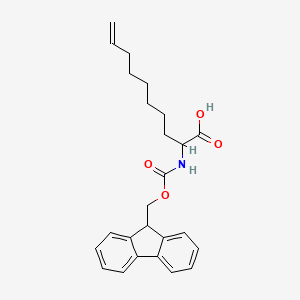
![3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid](/img/structure/B13393383.png)
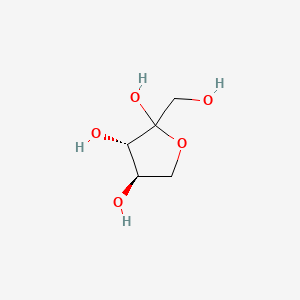
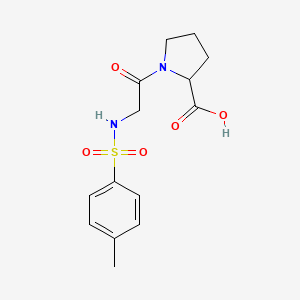
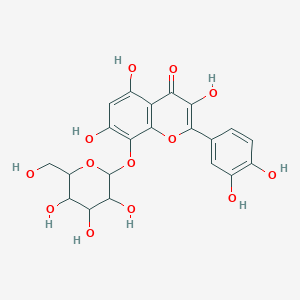
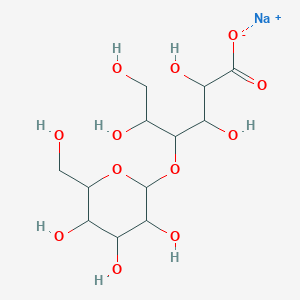
![2-Bromo-1-[6-(4-methoxyphenyl)-2-methylpyridin-3-YL]ethanone hydrobromide](/img/structure/B13393416.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13393417.png)
